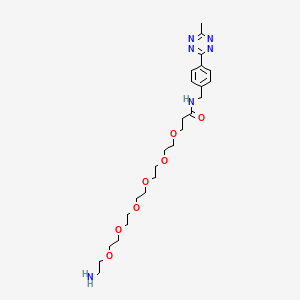

Methyltetrazine-amino-PEG6-amine

Description

Properties

Molecular Formula |

C25H40N6O7 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C25H40N6O7/c1-21-28-30-25(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-33-10-12-35-14-16-37-18-19-38-17-15-36-13-11-34-9-7-26/h2-5H,6-20,26H2,1H3,(H,27,32) |

InChI Key |

VYSSHWTUVARXCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Core Chemical Design and Reactivity Principles of Methyltetrazine Amino Polyethylene Glycol Amine

The Methyltetrazine Moiety: Enhanced Reactivity and Selectivity in IEDDA Reactions

The core reactivity of Methyltetrazine-amino-PEG6-amine stems from the methyltetrazine group, which participates in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of cycloaddition is exceptionally fast and selective, making it a cornerstone of bioorthogonal chemistry—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. genelink.com

Mechanistic Insights into Methyltetrazine Reactivity with Strained Dienophiles

The IEDDA reaction involving tetrazines is characterized by the interaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile. nih.govrsc.org The reaction proceeds through a [4+2] cycloaddition, forming a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing molecular nitrogen and forming a stable dihydropyridazine (B8628806) product. nih.govnih.gov This irreversible loss of nitrogen gas drives the reaction to completion. nih.gov

The reactivity of the tetrazine is significantly influenced by its substituents. Electron-withdrawing groups on the tetrazine ring increase its reactivity, while electron-donating groups decrease it. rsc.orgnih.gov The reaction is particularly rapid with strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, due to the release of ring strain in the transition state. genelink.comatto-tec.com The high reactivity with strained alkenes allows for efficient conjugation even at low concentrations of reactants, which is crucial for biological applications. atto-tec.com

Comparative Analysis of Methylated vs. Non-Methylated Tetrazine Kinetics

The presence of a methyl group on the tetrazine ring has a notable impact on the kinetics of the IEDDA reaction. While electron-donating groups generally slow down the reaction, the methyl group in methyltetrazine offers a balance between reactivity and stability. nih.govadcreviews.com In some cases, the methyl group can lead to improved kinetics in IEDDA reactions, potentially resulting in more efficient bioconjugation. adcreviews.com

The rate constants for the reaction of various tetrazines with dienophiles like trans-cyclooctene (B1233481) can be exceptionally high, reaching up to 1000 M⁻¹s⁻¹, which is significantly faster than other bioorthogonal reactions like azide-alkyne cycloadditions. atto-tec.com The specific kinetics are highly dependent on the substituents of both the tetrazine and the dienophile. nih.gov For instance, studies have shown that the reaction rate can vary by over two orders of magnitude depending on the substituents on a cyclopropene (B1174273) dienophile. nih.gov

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3-methyl-6-phenyltetrazine | Methylcyclopropene | Data not available |

| Sterically hindered tert-butyl substituted tetrazine | 3-amidomethyl substituted methylcyclopropene | Faster than with trans-cyclooctenol |

| ATTO-dye labeled tetrazines | trans-cyclooctenes (TCO) | up to 1000 |

This table presents a selection of kinetic data for different tetrazine derivatives to illustrate the impact of substitution on reaction rates. The specific rate for this compound will depend on the reaction conditions and the dienophile used.

Impact of Methyl Substitution on Tetrazine Stability in Aqueous Environments

A critical consideration for bioorthogonal reagents is their stability in aqueous environments. Some tetrazines, particularly those with strong electron-withdrawing groups, can be unstable and slowly decompose in aqueous solutions. nih.govacs.org The methyl group, being electron-donating, enhances the stability of the tetrazine ring. genelink.combroadpharm.com Methyltetrazine derivatives are among the most stable tetrazines available, exhibiting improved resistance to degradation in aqueous media compared to their non-methylated counterparts. genelink.comchemicalbook.com This enhanced stability is crucial for applications that require longer incubation times or are performed in complex biological milieu. acs.org Phenyl tetrazines and pyridyl tetrazines that are more electron-rich also show greater stability. nih.gov

Role of the Polyethylene (B3416737) Glycol (PEG) Spacer in Bioconjugation and Biological Compatibility

The polyethylene glycol (PEG) spacer in this compound plays a multifaceted role that is integral to its function in bioconjugation. chempep.com PEG is a polymer composed of repeating ethylene (B1197577) oxide units, and its inclusion in molecular linkers offers several advantages. chempep.com

PEGylation Effects on Molecular Interactions and Steric Hindrance

The flexible nature of the PEG chain helps to minimize steric hindrance during the conjugation reaction. thermofisher.com This flexibility allows the reactive methyltetrazine group to be more accessible to its dienophile partner, even when attached to large biomolecules. However, it is important to consider that very long PEG spacers can sometimes mask the reactive site, potentially impairing binding affinity. nih.gov Molecular dynamics simulations have suggested that while PEG spacers have little effect on the conformation of small neutral peptides, they can significantly impact the structure of small, highly charged peptides. nih.gov

Influence of PEG Linker Length and Flexibility on Conjugation Efficiency

The length and flexibility of the PEG linker can have a significant impact on the efficiency of bioconjugation and the properties of the resulting conjugate. The "6" in PEG6 indicates that there are six repeating ethylene glycol units in the spacer. This specific length is often chosen to provide a balance between increased solubility and minimal steric hindrance without being excessively long.

PEG's Contribution to Minimizing Non-Specific Interactions

One of the most significant advantages of incorporating a Polyethylene Glycol (PEG) spacer in bioconjugation reagents is its ability to minimize non-specific interactions. koreascience.krdovepress.com When biomolecules are introduced into a biological environment, they can non-specifically adhere to other proteins and cell surfaces, leading to unwanted background signals in imaging applications or reduced efficacy in therapeutic contexts.

The hydrophilic nature of the PEG chain creates a hydration shell around the molecule. chempep.com This layer of associated water molecules acts as a physical barrier, sterically hindering the close approach of other macromolecules and thus reducing non-specific binding. nih.gov This "stealth" effect is a well-established principle in PEGylation technology and is crucial for improving the in vivo performance of bioconjugates. koreascience.kr

Furthermore, the flexibility and mobility of the PEG chain contribute to its effectiveness. The constant motion of the PEG chain in solution effectively sweeps a larger volume, further preventing the close and prolonged contact required for many non-specific binding events to occur. chempep.com This dynamic shielding is a key feature that distinguishes PEG from more rigid linkers.

The length of the PEG chain is a critical parameter that can be tuned to optimize the balance between minimizing non-specific interactions and maintaining the desired activity of the conjugated molecule. chempep.com While longer PEG chains generally provide better shielding, they can also introduce greater steric hindrance that might interfere with the specific binding of the targeting moiety. precisepeg.com Therefore, the choice of PEG length, such as the PEG6 in this compound, is a deliberate design element to achieve the desired physicochemical properties.

The Terminal Amine Functional Group: Versatile Anchoring and Further Derivatization

The terminal primary amine (-NH2) is a fundamental and highly versatile functional group in the design of this compound, serving as a key anchoring point for a multitude of chemical modifications. aatbio.com Primary amines are particularly useful in bioconjugation due to their nucleophilic nature, which allows them to readily react with a wide array of electrophilic reagents. thermofisher.comthermofisher.com This reactivity is a cornerstone of many protein and peptide labeling techniques, as primary amines are naturally present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com

Amine Reactivity in Conventional Chemical Synthesis

In conventional chemical synthesis, the primary amine of this compound can participate in a variety of well-established reactions to form stable covalent bonds. The most common of these is acylation, which involves the reaction of the amine with an activated carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester. creative-proteomics.comthermofisher.com This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comthermofisher.com

Other common reactions involving primary amines include:

Reaction with isothiocyanates: This forms a stable thiourea (B124793) linkage. thermofisher.com

Reaction with aldehydes: This initially forms a Schiff base (imine), which can then be reduced to a stable secondary amine through reductive amination. creative-proteomics.comnih.gov

Reaction with sulfonyl chlorides: This results in the formation of a stable sulfonamide bond. thermofisher.com

The choice of reaction chemistry depends on the specific application and the nature of the molecule to be conjugated. The stability of the resulting linkage is a critical consideration, with amide bonds formed from NHS esters being particularly resistant to hydrolysis under physiological conditions. creative-proteomics.com

Strategies for Orthogonal Functionalization via the Amine Moiety

Orthogonal functionalization refers to the ability to perform distinct chemical reactions on a molecule without interfering with other reactive groups present. nih.gov In the context of this compound, this means that the terminal amine can be selectively modified without affecting the reactivity of the methyltetrazine group, and vice-versa. This is possible because the reaction conditions for amine chemistry and tetrazine "click" chemistry are typically mutually exclusive.

For instance, the amine group can be reacted with an NHS-ester functionalized molecule at a slightly alkaline pH, a condition under which the tetrazine ring remains stable and unreactive. thermofisher.com Subsequently, the tetrazine moiety can be reacted with a trans-cyclooctene (TCO) labeled molecule under neutral pH conditions, which will not affect the newly formed amide bond. conju-probe.com This stepwise, orthogonal approach allows for the precise and controlled assembly of complex, multifunctional bioconjugates.

This orthogonality is a powerful tool in chemical biology and drug development, enabling the construction of molecules with distinct functionalities. For example, a targeting ligand could be attached via the amine group, while a therapeutic payload or an imaging agent is attached via the tetrazine group. adcreviews.com This modular approach provides a high degree of flexibility in the design and synthesis of sophisticated molecular probes and targeted therapeutics. The ability to control the sequence of these reactions further enhances the synthetic utility of this versatile linker. nih.govacs.org

Data Tables

Table 1: Reactivity of the Terminal Amine Group

| Reactive Partner | Resulting Linkage | Reaction Conditions | Stability |

| N-hydroxysuccinimide (NHS) ester | Amide | pH 7.2-8.5 | High |

| Isothiocyanate | Thiourea | Mildly alkaline | High |

| Aldehyde (with reducing agent) | Secondary Amine | Reductive amination | High |

| Sulfonyl chloride | Sulfonamide | Mildly alkaline | High |

Advanced Synthetic Methodologies and Chemical Modifications

Precursor Synthesis Strategies for Methyltetrazine-amino-PEG6-amine

The synthesis of this compound relies on the strategic assembly of its three core components: the methyltetrazine ring, the PEG linker, and the terminal amine. A common approach involves the initial synthesis of a PEG linker functionalized with an amine at one end and a different reactive group, such as a hydroxyl or a protected amine, at the other. This precursor, amino-PEG6-amine, is a key intermediate. broadpharm.com

The synthesis of the methyltetrazine moiety itself is a critical step. While various methods exist for tetrazine synthesis, a prevalent route for producing functionalized tetrazines for bioconjugation is the Pinner reaction or similar Pinner-like reactions. researchgate.net These reactions, however, can have limitations regarding substrate scope. researchgate.net More recent synthetic strategies focus on creating unsymmetrically substituted tetrazines to allow for selective conjugation. researchgate.net

Once the desired methyltetrazine precursor is obtained, often as an activated species, it is reacted with the bifunctional amino-PEG6-amine linker. The stoichiometry and reaction conditions are carefully controlled to ensure monosubstitution, yielding the desired this compound product. The final product is often supplied as a hydrochloride salt to improve its stability and handling. broadpharm.com

Post-Synthetic Functionalization through the Amine Group

The terminal primary amine of this compound is a versatile functional group that allows for a wide range of post-synthetic modifications, enabling its attachment to various biomolecules and materials.

Amidation and Urethane (B1682113) Formation for Biomolecule Coupling

A primary application of the amine group is its reaction with carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. axispharm.commedium.com This is a widely used strategy for labeling proteins, antibodies, and other biomolecules that have accessible carboxyl groups or can be modified to present them. The reaction is typically carried out under mild pH conditions (pH 7-9) to ensure the reactivity of the primary amine. medium.com Similarly, the amine can react with isocyanates or other activated carbonyl compounds to form stable urethane linkages.

Table 1: Common Amidation Reagents for Biomolecule Coupling

| Reagent Type | Reactive Group on Biomolecule | Resulting Linkage |

| NHS Ester | Primary Amine | Amide |

| Carboxylic Acid (with carbodiimide) | Primary Amine | Amide |

| Isocyanate | Primary Amine | Urea |

| Isothiocyanate | Primary Amine | Thiourea (B124793) |

This table provides examples of common reagents used to functionalize the amine group of this compound for biomolecule coupling.

Reductive Amination and Alkylation Approaches

Reductive amination offers another powerful method for conjugating this compound to molecules containing aldehydes or ketones. youtube.com The amine first reacts with the carbonyl group to form a Schiff base or imine intermediate, which is then selectively reduced to a stable secondary amine linkage. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), which is milder than sodium borohydride (B1222165) (NaBH4) and selectively reduces the imine in the presence of the original carbonyl group. youtube.com This approach is particularly useful for modifying glycoproteins or other biomolecules that have been oxidized to generate aldehyde functionalities.

Direct alkylation of the amine with alkyl halides can also be employed, though it can be less specific and may lead to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines. Careful control of reaction conditions is necessary to achieve the desired product.

Development of Multifunctional Probes Incorporating the Compound

The unique properties of this compound make it an ideal building block for the construction of multifunctional probes for advanced applications in imaging, diagnostics, and targeted therapy. conju-probe.comconju-probe.com By combining the specific reactivity of the methyltetrazine group with the versatile chemistry of the amine, researchers can create complex molecular architectures.

For instance, a fluorescent dye or a chelating agent for a radiometal can be attached to the amine terminus of this compound. The resulting probe can then be reacted via the methyltetrazine group with a trans-cyclooctene (B1233481) (TCO)-modified targeting ligand, such as an antibody or a small molecule, for pretargeted imaging or therapy. conju-probe.com This "pretargeting" strategy separates the targeting and effector functions, which can improve the target-to-background ratio and reduce off-target effects.

Furthermore, this compound can be incorporated into more complex linker systems, such as those used in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com In a PROTAC, one end of the molecule binds to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com The defined length and hydrophilicity of the PEG6 linker can be crucial for optimizing the distance and orientation between the two binding moieties.

Optimization of Reaction Conditions for High Yield and Purity in Complex Media

Achieving high yields and purity in bioconjugation reactions, especially in complex biological media, is a significant challenge. The optimization of reaction conditions is therefore critical for the successful application of this compound.

Solvent System Effects on Reaction Efficiency

The choice of solvent can have a profound impact on the efficiency of both the synthesis of this compound and its subsequent conjugation reactions. The hydrophilic PEG linker enhances the water solubility of the molecule, which is advantageous for reactions in aqueous buffers. conju-probe.combroadpharm.com However, the initial synthesis and some modification steps may be more efficient in organic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). conju-probe.combroadpharm.com

For the iEDDA reaction between the methyltetrazine and a TCO-modified molecule, the reaction can proceed efficiently in a variety of solvents, including aqueous buffers and organic solvents. rsc.org The extremely fast kinetics of this bioorthogonal reaction are a key advantage, allowing for rapid conjugation even at low concentrations. conju-probe.com However, studies have shown that the reaction rates can be influenced by the solvent system, and what works well in one solvent may not be optimal in another. researchgate.net For instance, while acetonitrile (B52724) or mixtures with phosphate-buffered saline have been used, recent work has demonstrated the feasibility of these reactions in human plasma, highlighting the true bioorthogonal nature of this chemistry. rsc.org The development of next-generation tetrazines often involves evaluating their reactivity in the specific solvent system of interest to ensure optimal performance. researchgate.net

pH and Temperature Considerations for Bioorthogonal Ligation

The bioorthogonal ligation of this compound with its dienophile counterparts, typically strained alkenes like trans-cyclooctene (TCO), is a powerful tool in chemical biology and bioconjugation. The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction prized for its high speed and specificity in complex biological environments. broadpharm.comwikipedia.org However, the efficiency, rate, and outcome of this ligation are critically influenced by the reaction conditions, most notably pH and temperature. A thorough understanding of these parameters is essential for optimizing conjugation protocols, ensuring high yields, and maintaining the integrity of the biomolecules involved.

Influence of pH on Ligation Efficiency

The pH of the reaction medium can have a multifaceted impact on the tetrazine ligation, affecting both the stability of the reactants and the kinetics of the cycloaddition.

Reactant Stability: The core components of the ligation—the methyltetrazine moiety, the PEG linker, and the dienophile—each exhibit distinct pH sensitivities.

Methyltetrazine: The methyl-substituted tetrazine ring is generally stable under the physiological pH range (typically 6.0 to 8.0) used for most bioorthogonal applications. nih.gov This stability is a key advantage over some other tetrazine derivatives, such as H-Tz, which can be less stable under similar conditions. nih.gov

PEG Linker: Polyethylene (B3416737) glycol (PEG) chains are susceptible to degradation over time, a process that can be accelerated by exposure to light and oxygen. hamptonresearch.comhamptonresearch.com This aging process can lead to the formation of acidic byproducts like carboxylates, resulting in a gradual reduction of the solution's pH. hamptonresearch.comhamptonresearch.com Therefore, maintaining a buffered environment is crucial for the stability of the entire this compound construct.

Dienophile: The stability of the dienophile partner, such as TCO, can also be pH-dependent. Under acidic conditions, some strained alkenes can be susceptible to hydration or other side reactions, which would reduce the concentration of the active dienophile available for ligation.

Reaction Kinetics: The rate of the IEDDA reaction is highly dependent on the electronic properties of the diene (tetrazine) and dienophile. nih.gov The pH of the solution can modulate these properties. While the ligation is famously efficient under mild, neutral buffer conditions, some studies have noted that lower pH can accelerate the reaction. broadpharm.comresearchgate.net This rate enhancement is attributed to the protonation of the tetrazine ring, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy decreases the energy gap between the tetrazine's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), thereby speeding up the cycloaddition. nih.gov

However, the potential for faster kinetics at low pH must be carefully balanced against the decreased stability of acid-sensitive dienophiles and target biomolecules. For most applications, especially those involving live cells or sensitive proteins, performing the ligation within a physiological pH range of 6.5 to 7.5 provides the best compromise between reaction speed and component stability. conju-probe.com

| Parameter | Condition | Effect on Ligation | Rationale |

| pH Range | Acidic (pH < 6.0) | Can increase reaction rate | Protonation of tetrazine lowers its LUMO energy, accelerating the IEDDA reaction. nih.govresearchgate.net |

| May decrease yield | Potential for degradation of acid-sensitive dienophiles or biomolecules. | ||

| pH Range | Neutral (pH 6.5-7.5) | Optimal for most applications | Excellent balance of high reaction rates and stability for both the tetrazine conjugate and biological targets. broadpharm.com |

| pH Range | Basic (pH > 8.0) | Generally well-tolerated | The reaction remains efficient, but very high pH can be detrimental to the stability of target proteins or other biomolecules. |

Influence of Temperature on Ligation Efficiency

Temperature is another critical parameter that governs the kinetics and thermodynamics of the Diels-Alder reaction.

Reaction Kinetics and Arrhenius Behavior: Like most chemical reactions, the rate of the tetrazine-TCO ligation increases with temperature. This relationship is described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the cycloaddition to occur more frequently. IEDDA reactions are known for being exceptionally fast, with many proceeding to completion within minutes even at room temperature (20-25°C). researchgate.netrsc.org For in vivo or cellular applications, the reaction performs efficiently at a physiological temperature of 37°C. nih.gov

While increasing the temperature can shorten reaction times, excessively high temperatures can be detrimental. The PEG linker's stability decreases at warmer temperatures, accelerating its degradation. hamptonresearch.comhamptonresearch.com Furthermore, the biomolecules to which the tetrazine is conjugated, such as proteins or antibodies, are often heat-labile and can denature at elevated temperatures.

Kinetic vs. Thermodynamic Control: In many Diels-Alder reactions, temperature can influence whether the kinetic or thermodynamic product is favored. nih.gov At lower temperatures, the faster-forming, but potentially less stable, kinetic product dominates. At higher temperatures, the reaction may become reversible (a retro-Diels-Alder reaction), allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product. nih.gov

However, the IEDDA ligation between a tetrazine and a dienophile is generally considered an irreversible process under typical conditions. researchgate.net This is because the initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. broadpharm.comresearchgate.net This effective irreversibility means that the concerns of product isomerization at higher temperatures are minimal, and the primary consideration remains the thermal stability of the reactants and any associated biomolecules. Optimization studies for Diels-Alder reactions have found optimal conditions often fall between 125°C to 150°C for conventional organic synthesis, but for bioorthogonal applications, reactions are designed to be efficient at much lower temperatures (room temperature to 37°C). researchgate.net

| Temperature | Effect on Reaction Rate | Stability Considerations | Typical Application |

| 4°C | Slower reaction kinetics | High stability for most biomolecules and PEG linkers. | Long-term incubation or storage of pre-conjugated materials. |

| 20-25°C (Room Temp) | Fast and efficient for most pairings | Good stability for reactants and biomolecules over typical reaction times (minutes to hours). rsc.org | Standard in vitro conjugations, on-resin synthesis. rsc.org |

| 37°C (Physiological) | Very rapid kinetics | Optimal for biological systems, but long-term incubation may affect protein or PEG stability. hamptonresearch.comnih.gov | Live cell imaging, in vivo applications. nih.gov |

| > 50°C | Extremely fast reaction | Not recommended; risk of biomolecule denaturation and accelerated degradation of PEG linkers. hamptonresearch.com | Generally avoided in bioorthogonal chemistry. |

Applications in Advanced Bioconjugation Architectures

Site-Selective Labeling and Modification of Proteins and Peptides

The ability to label proteins and peptides at specific sites is crucial for studying their function and for creating targeted therapeutics. The inverse electron demand Diels-Alder (IEDDA) reaction, a type of click chemistry, is central to this process. rsc.org This reaction occurs between an electron-poor diene, such as methyltetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene), to form a stable covalent bond. conju-probe.comnih.gov The reaction is notable for its exceptionally fast kinetics and its ability to proceed in complex biological environments without the need for a catalyst. conju-probe.comconju-probe.com

One common strategy for protein modification involves targeting the primary amine groups found on the side chains of lysine (B10760008) residues and the N-terminus of the protein. The primary amine on the PEG6 end of Methyltetrazine-amino-PEG6-amine can be readily converted into an amine-reactive functional group, most commonly an N-hydroxysuccinimide (NHS) ester.

This activated NHS ester form of the linker can then react efficiently with the primary amines on a protein under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond. axispharm.comthermofisher.com While this method is powerful, it often results in a heterogeneous mixture of products because proteins typically have multiple surface-accessible lysine residues. acs.org However, by carefully controlling reaction conditions, such as the molar ratio of the NHS-activated linker to the protein, a degree of control over the average number of linkers per protein can be achieved. axispharm.comnih.gov This approach is foundational for attaching the methyltetrazine moiety to a protein, priming it for a subsequent, highly specific IEDDA reaction.

| Feature | Description | Significance | References |

|---|---|---|---|

| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group) | Abundant on protein surfaces, providing multiple attachment points. | thermofisher.comnih.gov |

| Linker Activation | Conversion of the terminal amine to an NHS ester. | Creates a highly reactive group for efficient conjugation to protein amines. | axispharm.com |

| Resulting Bond | Stable amide bond | Forms a permanent linkage between the linker and the protein. | thermofisher.com |

| Control | Achieved by adjusting stoichiometry and reaction conditions. | Allows for modulation of the drug-to-antibody ratio (DAR) in ADCs, though can produce heterogeneous products. | nih.gov |

A more advanced strategy for achieving site-specificity involves genetic code expansion (GCE). This technique allows for the incorporation of unnatural amino acids (ncAAs) containing a bioorthogonal functional group directly into the protein's structure at a genetically defined position. nih.gov In this context, an nCAA containing a strained alkene, such as trans-cyclooctene (TCO), is incorporated into a protein of interest during its expression in host cells. nih.gov

The resulting protein, now featuring a unique TCO "handle" at a precise location, can be reacted with this compound (or its derivatives). The methyltetrazine group will react specifically and rapidly with the genetically encoded TCO group via the IEDDA ligation. nih.gov This method provides unparalleled control over the conjugation site, leading to completely homogeneous protein conjugates. This approach has been successfully used to label proteins for imaging and to attach other functional molecules. rsc.orgnih.gov

The high specificity and efficiency of the IEDDA reaction make it an excellent tool for assembling multiple proteins into a single, defined complex. nih.gov In this approach, different proteins can be separately functionalized with either a tetrazine or a dienophile.

For instance, one protein can be modified with this compound (via lysine conjugation as described in 4.1.1), while a second protein is modified with a TCO-containing linker. When these two protein populations are mixed, the tetrazine and TCO groups react, covalently linking the two proteins together. nih.gov This strategy has been used to create protein homodimers and can be expanded to assemble more complex, multi-protein architectures. The fluorogenic nature of some tetrazine-alkene reactions, where fluorescence increases upon ligation, can also be used to monitor the formation of these complexes in real-time. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

Beyond proteins, this compound is a valuable reagent for the site-specific modification of DNA and RNA oligonucleotides. Modified oligonucleotides are essential tools in diagnostics, therapeutics, and nanotechnology.

A common method involves synthesizing an oligonucleotide with a primary amine modification, which can be introduced at either terminus or at an internal base position during solid-phase synthesis. genelink.comnih.govnih.gov The amine group on the oligonucleotide can then be coupled to a linker like this compound that has been activated, for example, as an NHS ester. nih.gov This process attaches the methyltetrazine moiety to a specific point on the nucleic acid sequence.

These tetrazine-functionalized oligonucleotides can then be used in various applications. For example, they can be ligated to TCO-modified fluorescent probes for nucleic acid detection or attached to other biomolecules to create complex bioconjugates. nih.gov The hydrophilic PEG6 spacer is particularly beneficial in these applications as it helps to maintain the solubility of the often-hydrophobic oligonucleotide conjugates. conju-probe.com

| Oligonucleotide Modification | Conjugation Chemistry | Key Application | References |

|---|---|---|---|

| Introduction of a primary amine group during synthesis. | Amide bond formation between the oligo's amine and an NHS-activated Methyltetrazine-PEG6 linker. | Template-dependent ligation for sequence-specific detection. | nih.gov |

| Placement of amine at 5', 3', or internal position. | Coupling via NHS ester chemistry in aqueous buffer. | Creation of quenched fluorogenic probes for live-cell imaging. | nih.govbiosyn.com |

| Use of an amine-modified base (e.g., Amino dT C6). | Post-synthesis conjugation to the primary amine. | Attachment to surfaces or other biomolecules for diagnostic arrays. | genelink.com |

Construction of Advanced Antibody Conjugates

One of the most significant applications of this compound is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells. nih.gov The linker connecting the drug to the antibody is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. nih.govmedchemexpress.com

The production of homogeneous ADCs, where each antibody is linked to the same number of drug molecules at the same specific sites, is a major goal in the field. mdpi.com Homogeneity leads to improved pharmacological properties and a more predictable safety profile compared to the heterogeneous mixtures produced by early conjugation methods. acs.orgacs.org

Site-specific conjugation methods, such as those involving engineered cysteines (e.g., THIOMABs) or enzymatic modification, are used to create specific attachment points on the antibody. acs.orgacs.org A linker like this compound is ideal for these advanced strategies. For example, a drug payload can be attached to the methyltetrazine group, and the linker's amine function can be used to connect to an enzymatically installed handle on the antibody. mdpi.com

The key features of the this compound linker contribute significantly to the design of advanced ADCs:

Bioorthogonal Reactivity : The methyltetrazine group allows for a highly specific and efficient "click" reaction to an antibody that has been pre-functionalized with a dienophile, ensuring precise control over the conjugation site. genelink.com

PEG Spacer : The hydrophilic PEG6 spacer enhances the aqueous solubility of the ADC, which is important as many cytotoxic payloads are hydrophobic. conju-probe.com This can help prevent aggregation and improve the ADC's pharmacokinetic properties. nih.govacs.org

Stability : The methyl group on the tetrazine ring provides greater stability in physiological media compared to non-methylated tetrazines, ensuring the linker remains intact in circulation until it reaches the target cell. genelink.com

By combining site-specific antibody modification techniques with well-designed linkers like this compound, researchers can develop next-generation ADCs with optimized therapeutic potential. nih.govacs.org

Site-Specific Conjugation Methodologies for Antibody Constructs

The development of antibody-drug conjugates (ADCs) and other modified antibody constructs has been significantly advanced by site-specific conjugation technologies. jove.comnih.gov These methods produce homogeneous products with well-defined sites of modification, leading to improved pharmacokinetics and therapeutic efficacy compared to traditional, non-specific conjugation techniques. jove.comnih.govnih.gov this compound plays a crucial role in this context through its application in bioorthogonal chemistry. nih.gov

The methyltetrazine group participates in inverse-electron-demand Diels-Alder (iEDDA) reactions, a type of click chemistry known for its rapid kinetics and high specificity. nih.govadcreviews.com This reaction allows for the covalent attachment of the methyltetrazine-containing linker to an antibody that has been functionalized with a complementary dienophile, such as a trans-cyclooctene (TCO) group. adcreviews.commedchemexpress.commedchemexpress.com The reaction is highly efficient and proceeds under mild, physiological conditions, which is essential for maintaining the integrity and function of the antibody. nih.gov

The PEG6 linker component of this compound offers several advantages. It enhances the solubility and biocompatibility of the resulting antibody conjugate. adcreviews.comcaltagmedsystems.co.uk The flexible PEG chain also provides spatial separation between the antibody and the conjugated molecule, which can be a therapeutic agent or an imaging probe, minimizing potential steric hindrance and preserving the antibody's binding affinity.

The terminal amine group on the linker provides a versatile handle for attaching a wide array of payloads. This amine can be readily coupled to carboxylic acids, activated esters, or other electrophilic groups on the desired molecule, enabling the synthesis of a diverse range of antibody constructs.

| Feature | Description | Reference |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | nih.govadcreviews.commedchemexpress.com |

| Reactive Groups | Methyltetrazine and a dienophile (e.g., TCO) | adcreviews.commedchemexpress.commedchemexpress.com |

| Key Advantages | High specificity, rapid kinetics, mild reaction conditions | nih.govadcreviews.com |

| PEG Linker Function | Enhances solubility, biocompatibility, and provides spatial separation | adcreviews.comcaltagmedsystems.co.uk |

| Terminal Group | Amine group for versatile payload attachment | precisepeg.com |

Development of Protein Degraders: PROTAC Linker Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. precisepeg.comnih.gov The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. nih.govnih.govnih.gov

Integration of the Compound as a PROTAC Linker Component

This compound is a valuable building block for the synthesis of PROTACs. medchemexpress.commedkoo.com Its bifunctional nature, with the methyltetrazine at one end and the amine at the other, allows for the sequential or convergent assembly of the two distinct ligands. The PEG linker is a common motif in PROTAC design, with studies indicating that over half of reported PROTACs utilize PEG-based linkers. biochempeg.com

The use of a PEG linker, such as the one in this compound, can increase the water solubility of the PROTAC molecule, which can in turn affect its cell permeability and oral absorption. biochempeg.combiochempeg.com The defined length of the PEG6 chain allows for systematic variation of the linker length, a key parameter in optimizing PROTAC activity. biochempeg.combiochempeg.com

The methyltetrazine moiety can be used in a "click-to-degrade" strategy. For example, a target-binding ligand can be modified with a TCO group, and an E3 ligase ligand can be attached to the amine end of this compound. The two components can then be joined via the iEDDA reaction to form the final PROTAC. This modular approach facilitates the rapid synthesis of a library of PROTACs with different linkers and ligands for optimization studies. medchemexpress.com

Design Principles for Optimal Ternary Complex Formation

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is essential for efficient protein degradation. nih.govresearchgate.net The linker plays a crucial role in mediating the interactions within this complex. nih.gov

The length and composition of the linker are critical design parameters. nih.gov A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of the ternary complex. nih.gov Conversely, a linker that is too long might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination. nih.gov The PEG6 linker in this compound provides a specific length that can be optimal for certain target-E3 ligase pairs. Computational modeling and experimental studies are often used to determine the ideal linker length for a given system. nih.govresearchgate.netchemrxiv.org

Research Applications in Chemical Biology and Advanced Imaging

Live-Cell and Ex Vivo Biomolecule Labeling and Tracking

The primary application of Methyltetrazine-amino-PEG6-amine is in the precise labeling of biomolecules within their native environments, including living cells and ex vivo tissues. The exceptional speed and chemoselectivity of the IEDDA reaction between the methyltetrazine group and a TCO-tagged biomolecule enable researchers to visualize and track cellular components with minimal perturbation. conju-probe.comnih.gov This two-step labeling strategy typically involves first introducing a TCO-modified building block, such as an unnatural amino acid, into a protein of interest through genetic code expansion. Subsequently, a probe derived from this compound (for instance, one conjugated to a fluorophore) is introduced, which then selectively "clicks" onto the TCO-modified protein, rendering it visible for imaging studies. nih.gov This approach offers a significant advantage over traditional fluorescent protein tags (e.g., GFP), which are much larger and can interfere with the function of the protein being studied. nih.gov

A key advantage of the methyltetrazine-TCO ligation system is the high degree of spatiotemporal control it affords researchers. Temporal control is achieved by introducing the methyltetrazine probe at a specific point in time, allowing for the labeling of a cohort of molecules produced only within that defined period. This "pulse-chase" style of labeling is invaluable for tracking the lifecycle of a biomolecule. Spatial control is inherent to the bioorthogonal nature of the reaction; the labeling event occurs exclusively where the two reactive partners—the TCO-tagged biomolecule and the methyltetrazine probe—co-localize. This precision enables the investigation of molecular events in specific subcellular compartments.

The ability to label molecules with spatiotemporal precision allows for the detailed study of dynamic cellular events in real time. Researchers have successfully employed this methodology to elucidate complex processes such as protein trafficking, localization, and degradation. For example, this technique was used to achieve the first-ever real-time imaging of the dynamic trafficking of IFITM3, a small, 137-amino-acid membrane protein crucial in the antiviral response. nih.gov In another study, a methyltetrazine-containing activity-based probe was developed to mimic the amino acid phenylalanine. This probe was used to label and visualize active cathepsin proteases in live Jurkat T-cells, demonstrating that methyltetrazine can serve as a minimal, live-cell compatible bioorthogonal tag for monitoring enzyme activity. nih.gov

| Application | Biomolecule Target | Cell Type | Key Finding | Reference |

| Real-Time Protein Trafficking | IFITM3 (Interferon-induced transmembrane protein 3) | Mammalian Cells | Enabled first-time visualization of the dynamic trafficking of a small membrane protein. | nih.gov |

| Enzyme Activity Profiling | Cysteine Cathepsins | Jurkat T-cells | Confirmed that a methyltetrazine-containing probe could effectively label and allow visualization of active proteases in live cells. | nih.gov |

Development of Fluorescent Probes for Cellular Imaging and Biosensing

The versatile amine group on this compound facilitates its use as a scaffold for building custom fluorescent probes. By covalently attaching a fluorophore to the amine, researchers can create a targeted imaging agent that reports on the location and dynamics of a specific biomolecule.

The primary amine of the linker can be readily coupled to fluorophores that have been activated, for example, as N-hydroxysuccinimide (NHS) esters. This straightforward conjugation chemistry allows for the creation of a diverse palette of imaging probes with varying spectral properties. nih.gov A wide range of fluorescent dyes, including fluorescein, BODIPY, rhodamine, and silicon-rhodamine (SiR), have been successfully conjugated to tetrazine moieties for live-cell imaging applications. nih.govbroadpharm.com The hydrophilic PEG6 spacer plays a crucial role by enhancing the water solubility of the entire probe, which is particularly important for fluorophores that are inherently hydrophobic, and by minimizing steric hindrance during the ligation reaction, thereby promoting efficient signal detection. broadpharm.combroadpharm.com For instance, the ligation of a methyltetrazine-functionalized probe with a CF™500-TCO fluorophore was used to enable visualization via confocal microscopy. nih.gov

| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Typical Application | Reference |

| Fluorescein | ~494 | ~517 | General cellular labeling | broadpharm.com |

| BODIPY | Varies | Varies | Live-cell imaging, often in less polar environments | nih.gov |

| Rhodamine | ~550 | ~570 | Live-cell imaging, photostable | nih.gov |

| Silicon-Rhodamine (SiR) | ~650 | ~670 | Deep-tissue and super-resolution imaging | nih.gov |

The high specificity of the IEDDA reaction allows it to be used orthogonally to other bioorthogonal chemistries, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This orthogonality enables multiplexed imaging, where multiple molecular targets can be labeled and visualized simultaneously within the same cell. By using a TCO-tagged protein targeted by a methyltetrazine-fluorophore and a cyclooctyne-tagged protein targeted by an azide-fluorophore with a different emission spectrum, researchers can track two distinct cellular processes in parallel, providing a more holistic view of cellular function.

Radiochemical Probe Development for Molecular Imaging Research

The utility of the methyltetrazine-TCO ligation extends beyond fluorescence-based imaging to nuclear imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). conju-probe.comconju-probe.com These techniques offer non-invasive, whole-body imaging capabilities that are critical for preclinical research and clinical diagnostics.

Pretargeting: A biomolecule, typically an antibody modified with a TCO group, is administered. This antibody circulates and accumulates specifically at the target tissue (e.g., a tumor).

Probe Administration: After the unbound antibody has cleared from circulation, a small, rapidly clearing radiolabeled methyltetrazine probe is injected. The amine group of this compound is used to attach a chelator (e.g., DOTA), which securely holds a radioisotope (e.g., Gallium-68 for PET). This probe circulates through the body and, due to the extremely fast kinetics of the IEDDA reaction, rapidly and irreversibly "clicks" to the TCO-modified antibodies accumulated at the target site. conju-probe.combroadpharm.com The unbound radioprobe is quickly eliminated from the body, resulting in a high-contrast image of the target tissue.

This pretargeting methodology leverages the favorable pharmacokinetics of a small molecule probe with the high specificity of an antibody, making it a powerful strategy in the development of next-generation diagnostic and theranostic agents.

Pretargeting Strategies for Radionuclide Delivery

Pretargeted imaging and therapy represent a paradigm shift in nuclear medicine, separating the targeting of a biomolecule from the delivery of a radionuclide. mdpi.com This two-step approach first involves the administration of a modified targeting agent, such as a monoclonal antibody (mAb) conjugated with a trans-cyclooctene (B1233481) (TCO) group. nih.gov After this antibody accumulates at the target site (e.g., a tumor) and clears from circulation, a second, small-molecule component carrying the radionuclide is injected. nih.gov This small molecule is functionalized with a tetrazine moiety, such as that on this compound, which rapidly and specifically binds to the TCO-tagged antibody at the target site via the IEDDA click reaction. nih.govsnmjournals.org

| Radionuclide | Targeting Vector | Tumor Model | Key Finding | Reference |

|---|---|---|---|---|

| 111In | CC49-TCO | LS174T Colorectal Cancer | Achieved 4.2% injected dose per gram (%ID/g) in the tumor with a tumor-to-muscle ratio of 13:1. | mdpi.com |

| 64Cu | huA33-TCO | SW1222 Colorectal Cancer | Tumor accumulation reached 7.4 ± 2.0% ID/g at 24 hours post-injection, providing excellent image contrast. | mdpi.com |

| 64Cu | sshuA33-PEG12-TCO | SW1222 Colorectal Cancer | Site-specifically labeled antibody showed clear tumor delineation as early as 1 hour post-injection (6.7 ± 1.7 %ID/g). | nih.gov |

| 177Lu | 35A7-TCO | Peritoneal Carcinomatosis (CEA-expressing) | Demonstrated efficacy in tumor growth control in a pretargeted radioimmunotherapy context. | nih.gov |

| 211At | Trastuzumab-TCO | Disseminated Cancer | Evaluated poly-L-lysine-based tetrazine effectors for targeted alpha therapy. | rsc.org |

Design of Radiopharmaceuticals for Preclinical Imaging Studies

The design of effective radiopharmaceuticals is critical for the success of preclinical positron emission tomography (PET) imaging. This compound serves as a key building block in the modular synthesis of these imaging agents. The terminal amine group provides a convenient attachment point for various chelators, which are molecules capable of securely binding to radiometals. rsc.org

For instance, the amine can be conjugated to chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), or THP (tris(hydroxypyridinone)) to create a bifunctional molecule. nih.govsnmjournals.orgrsc.org This construct can then be radiolabeled with a positron-emitting radionuclide. The choice of chelator and radionuclide is tailored to the specific application. THP, for example, allows for rapid and efficient labeling with Gallium-68 (⁶⁸Ga) at room temperature, which is advantageous for kit-based preparations. rsc.orgnih.gov The PEG6 spacer in the linker enhances the water solubility and favorably modifies the pharmacokinetics of the resulting radiopharmaceutical, often leading to improved clearance from non-target tissues. chemrxiv.org Studies have successfully developed and tested various methyltetrazine-based radiopharmaceuticals for pretargeted PET imaging. snmjournals.orgrsc.org

| Radiotracer Construct | Radionuclide | Application | Key Finding | Reference |

|---|---|---|---|---|

| [68Ga]Ga-THP-Tz | 68Ga | Pretargeted PET imaging of liposomes | Radiolabels in <15 mins at room temp; successfully labeled TCO-liposomes in the liver and spleen in vivo. | rsc.orgnih.govrsc.org |

| 64Cu-Tz-Bn-NOTA | 64Cu | Pretargeted PET imaging of colorectal cancer | Effectively delineated tumor from normal tissue, producing high-contrast PET images. | snmjournals.org |

| Al[18F]-NOTA-Tz | 18F | Pretargeted PET imaging of pancreatic cancer | First 18F-based pretargeting strategy using the IEDDA reaction, showing tumor activity up to 6.4 %ID/g. | nih.gov |

| 64Cu-Tz-SarAr | 64Cu | Pretargeted PET imaging with site-specific antibody | Resulted in high tumor-to-background ratios (tumor:muscle = 21.5 ± 5.6 at 24 h). | nih.gov |

Elucidation of Biological Pathways through Bioorthogonal Tagging

Beyond radionuclide delivery, the bioorthogonal reactivity of the methyltetrazine group is a powerful tool for elucidating complex biological pathways through molecular tagging and visualization. This approach allows for the site-specific labeling of proteins and other biomolecules within their native environment, including inside living cells, with minimal perturbation. nih.govresearchgate.net

A prominent technique is genetic code expansion (GCE), where a non-canonical amino acid (ncAA) containing a TCO group is incorporated at a specific site within a protein of interest. researchgate.netbiorxiv.orgnih.gov This genetically-encoded "handle" can then be targeted by a tetrazine probe, such as a derivative of this compound conjugated to a fluorescent dye. This method enables precise, stoichiometric labeling of a target protein, overcoming the limitations of larger affinity probes like antibodies. nih.gov

A significant feature of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine quenches the dye's fluorescence until the IEDDA reaction occurs, leading to a substantial increase in the fluorescent signal upon labeling. researchgate.netharvard.edu This "turn-on" capability reduces background noise and often eliminates the need for wash-out steps, making it ideal for live-cell imaging. biorxiv.orgharvard.edu By using this strategy, researchers can track the localization and dynamics of specific proteins, such as tubulin or membrane receptors, to better understand cellular processes and unveil previously masked epitopes. biorxiv.orgnih.gov This approach has proven invaluable for advanced imaging techniques, including super-resolution microscopy. researchgate.netnih.govnih.gov

| Labeling Strategy | Biological Target | Imaging Technique | Key Finding | Reference |

|---|---|---|---|---|

| Genetic Code Expansion (TCO-ncAA) + Tetrazine-Dye | Tubulin | Live-cell video microscopy | Enabled monitoring of microtubule dynamics by labeling tubulin inside living cells. | biorxiv.org |

| Genetic Code Expansion (TCO-ncAA) + Tetrazine-Dye | Membrane Receptors (GluK2, TNFR1) | Super-resolution microscopy | Allowed site-specific extracellular labeling, achieving higher labeling densities than immunolabeling. | nih.gov |

| Activity-Based Probe (MeTz-Ala) + TCO-Dye | Cathepsin Proteases | Live-cell fluorescence imaging | Demonstrated that methyltetrazine can act as a minimal, live-cell compatible bioorthogonal tag to visualize enzyme activity. | nih.govresearchgate.net |

| TCO-modified Taxol + Tetrazine-BODIPY FL | Intracellular Tubules | Confocal microscopy | Showcased a fluorogenic "turn-on" probe for imaging small molecules bound to intracellular targets in live cells. | harvard.edu |

Applications in Advanced Materials Science and Engineering

Functionalization of Nanoparticles for Research Applications

The ability to precisely modify the surface of nanoparticles is crucial for their application in various research areas. Methyltetrazine-amino-PEG6-amine provides a versatile platform for achieving this, enabling the attachment of a wide range of molecules to both inorganic and organic nanoparticles.

Surface Modification of Inorganic and Organic Nanoparticles

This compound is a heterobifunctional linker that contains a reactive methyltetrazine group at one end and a primary amine at the other, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. conju-probe.com The methyltetrazine moiety allows for highly efficient and specific "click" reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO), a cornerstone of bioorthogonal chemistry. conju-probe.com This reaction, known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and proceeds under mild, aqueous conditions without the need for catalysts, making it ideal for modifying sensitive biological materials. conju-probe.combroadpharm.com

The amine group on the other end of the molecule provides a versatile handle for conjugation to a variety of nanoparticle surfaces. For instance, nanoparticles with carboxyl groups can be readily coupled to the amine of this compound via standard carbodiimide (B86325) chemistry. This strategy has been successfully employed to functionalize mesoporous silica (B1680970) nanoparticles. atlantis-press.com Similarly, the amine can be used to modify other types of nanoparticles, including those made of polymers or metals, by reacting with appropriate surface functionalities. mdpi.com The presence of the PEG6 spacer enhances the water solubility of the resulting nanoparticles and can help to prevent non-specific protein adsorption, a critical factor in biological applications. conju-probe.comatlantis-press.com

The functionalization process can be tailored to introduce a controlled number of reactive methyltetrazine groups onto the nanoparticle surface. This allows for the subsequent attachment of a wide array of molecules, such as fluorescent dyes, targeting ligands, or therapeutic agents that have been pre-functionalized with a TCO group. This modular approach provides a high degree of control over the final properties and functionality of the nanoparticles.

Fabrication of Fluorescent Silica Nanoparticles for Biosensing

A key application of this compound is in the development of highly sensitive biosensors based on fluorescent silica nanoparticles. These nanoparticles can encapsulate a large number of dye molecules, leading to significant signal amplification compared to single-dye labeling. nih.gov

In one notable example, this compound was instrumental in creating a layer-by-layer assembly of fluorescent silica nanoparticles for the ultrasensitive detection of the HIV-1 p24 antigen. nih.gov In this sandwich immunoassay, magnetic beads were first used to capture the target antigen. A secondary antibody, modified with a tetrazine group, was then introduced. Subsequently, fluorescent silica nanoparticles functionalized with TCO were added, which reacted with the tetrazine on the antibody to form the first fluorescent layer. To further amplify the signal, a second layer of silica nanoparticles, this time functionalized with methyltetrazine (using a similar PEG-amine linker), was added. These nanoparticles reacted with the unreacted TCO groups on the first layer of nanoparticles, creating a multi-layered structure with an even greater number of fluorescent molecules per captured antigen. This method resulted in a remarkable increase in sensitivity, allowing for the detection of p24 at femtomolar concentrations. nih.gov

The amine functionality of this compound is crucial for its attachment to the silica nanoparticles, which are often synthesized with surface silanol (B1196071) groups that can be readily modified to introduce amine-reactive functionalities. nih.govmdpi.com The bioorthogonal nature of the tetrazine-TCO reaction ensures that the assembly of the fluorescent layers occurs specifically and efficiently, without interfering with the biological components of the assay. conju-probe.comnih.gov

Engineering of Hydrogels and Polymeric Scaffolds

Hydrogels and polymeric scaffolds are essential materials in tissue engineering and regenerative medicine. The ability to control their physical and chemical properties is paramount for their success. This compound offers a powerful tool for the bioorthogonal cross-linking of these materials, enabling the creation of highly tunable and cell-friendly environments.

Bioorthogonal Cross-linking for Tunable Hydrogel Properties

The inverse electron-demand Diels-Alder reaction between tetrazine and a strained alkene, such as norbornene, provides a highly efficient and bioorthogonal method for cross-linking hydrogels. nih.govresearchgate.net This "click" chemistry approach allows for the formation of stable hydrogel networks under mild, physiological conditions, which is crucial when encapsulating delicate biological materials like cells or proteins. nih.govmdpi.com

In this context, this compound can be used to introduce the reactive tetrazine moiety into the polymer backbone of the hydrogel precursor. The amine group can be readily coupled to polymers containing carboxylic acid groups, such as hyaluronic acid or gelatin. nih.govresearchgate.net These tetrazine-modified polymers can then be cross-linked with a second polymer that has been functionalized with a strained alkene, like norbornene or trans-cyclooctene. nih.govresearchgate.net

A key advantage of this bioorthogonal cross-linking strategy is the ability to fine-tune the properties of the resulting hydrogel. By varying the degree of tetrazine and alkene modification on the polymer chains, as well as the ratio of the two reactive partners, researchers can precisely control the gelation kinetics, mechanical stiffness, and swelling behavior of the hydrogel. researchgate.net For example, increasing the degree of modification or using a stoichiometric ratio of reactive groups generally leads to faster gelation and a stiffer hydrogel. researchgate.net This tunability is essential for creating hydrogels that mimic the specific properties of different tissues.

| Parameter | Effect on Hydrogel Properties | Reference |

| Degree of Polymer Modification | Higher modification leads to faster cross-linking and increased stiffness. | researchgate.net |

| Ratio of Reactive Groups (Tz/Nb) | An equimolar ratio typically results in a higher elastic modulus. | researchgate.net |

| Polymer Concentration | Higher concentrations generally lead to stiffer hydrogels. | researchgate.net |

| Temperature | Gelation kinetics can be temperature-dependent. | nih.gov |

Incorporation into 3D Cell Culture and Tissue Mimicry Models

The biocompatibility of the tetrazine-based bioorthogonal cross-linking makes it particularly well-suited for 3D cell culture and the development of tissue mimicry models. researchgate.net Because the reaction is highly specific and does not react with biological functional groups, cells can be encapsulated within the hydrogel during the cross-linking process without being harmed. nih.gov This allows for the creation of 3D cellular constructs that more closely resemble the in vivo environment compared to traditional 2D cell culture.

The tunable nature of these hydrogels is also critical for guiding cell behavior. The mechanical properties of the extracellular matrix are known to influence cell differentiation, proliferation, and migration. By using this compound to create hydrogels with varying stiffness, researchers can investigate how mechanical cues affect cell fate. researchgate.net

Furthermore, the bioorthogonal nature of the cross-linking allows for the creation of complex, multi-layered hydrogel structures. For instance, a hydrogel with an excess of tetrazine groups can be adhered to a hydrogel with an excess of norbornene groups, creating a compartmentalized system for co-culturing different cell types. researchgate.net This capability is valuable for creating more sophisticated in vitro models of tissues and organs. The use of gelatin-based hydrogels cross-linked with tetrazine-norbornene chemistry has shown promise for these applications. researchgate.netnih.gov

Surface Immobilization for Biosensors and Microarrays

The development of highly sensitive and specific biosensors and microarrays relies on the controlled immobilization of capture probes, such as antibodies or nucleic acids, onto a solid support. This compound provides a robust method for achieving this, leading to improved performance and sensitivity.

The strategy involves modifying the surface of the biosensor or microarray with tetrazine groups and then immobilizing a capture probe that has been functionalized with a trans-cyclooctene (TCO) group. mdpi.com The amine functionality of this compound can be used to attach it to surfaces that have been pre-activated with amine-reactive groups. For example, a polystyrene surface can be chemically modified to introduce chlorosulfonyl groups, which then react with the amine to create a covalent linkage. mdpi.com

This method of immobilization offers several advantages over traditional passive adsorption. Covalent attachment ensures that the capture probes are stably bound to the surface and can lead to a higher density of immobilized molecules. mdpi.com The bioorthogonal nature of the tetrazine-TCO reaction allows for the specific and oriented immobilization of the capture probes, which can improve their accessibility to the target analyte and enhance the sensitivity of the assay. mdpi.comnih.gov

Research has demonstrated that using this tetrazine-based immobilization strategy can significantly improve the sensitivity of ELISA (enzyme-linked immunosorbent assay). mdpi.com By immobilizing TCO-modified antibodies onto tetrazine-functionalized microtiter plates, a several-fold increase in detection sensitivity was achieved compared to standard unmodified surfaces. mdpi.com This enhancement is attributed to the higher density and controlled orientation of the capture antibodies on the surface.

Creating Biologically Active Surfaces

The functionalization of material surfaces to elicit specific biological responses is a cornerstone of advanced materials science, with applications ranging from tissue engineering to medical implants. The chemical compound this compound is a key player in this field, offering a versatile platform for the creation of biologically active surfaces. This is achieved through the strategic combination of its constituent parts: the highly reactive methyltetrazine moiety and the flexible, biocompatible polyethylene glycol (PEG) linker.

The core of this technology lies in the principle of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The methyltetrazine group is a prime example of a bioorthogonal handle. rsc.orgresearchgate.net It readily participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. nih.govrsc.orgrsc.org This ligation is exceptionally fast and specific, allowing for the covalent attachment of TCO-modified biomolecules onto a tetrazine-functionalized surface. nih.govacs.org

The process of creating a biologically active surface using this compound typically involves a two-step approach. First, the material surface of interest (e.g., glass, titanium, silicon, or a polymer scaffold) is coated with this compound. acs.org The terminal amine groups of the PEG linker can be used to covalently attach the molecule to surfaces that have been pre-activated with functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. The PEG chain itself serves multiple crucial functions. It acts as a spacer, extending the methyltetrazine group away from the surface to minimize steric hindrance and improve its accessibility for reaction. mdpi.comaxispharm.com Furthermore, PEG is well-known for its ability to resist non-specific protein adsorption, a property often referred to as "stealth" behavior. nih.govelsevierpure.comnih.gov This creates a biocompatible and "bio-inert" background, ensuring that any subsequent biological response is due to the specifically attached biomolecules and not random protein fouling. rsc.org

Once the surface is functionalized with the methyltetrazine groups, it can be readily "clicked" with a TCO-modified biomolecule of interest. This could be a peptide containing the RGD sequence to promote cell adhesion, a growth factor to stimulate cell proliferation, or an enzyme to create a catalytic surface. nih.govacs.org For instance, research has shown that functionalizing hydrogel microfibers with tetrazine allows for the site-selective conjugation of proteins, which can then influence cell behavior such as adhesion and spreading. acs.orgacs.org The ability to retain the activity of grafted molecules, including enzymes and peptides, has been demonstrated. nih.gov

The following table summarizes the key characteristics of using tetrazine-TCO ligation for creating biologically active surfaces:

| Feature | Description | Research Finding |

| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) | The ligation between tetrazine and trans-cyclooctene is a bioorthogonal reaction, meaning it is highly specific and does not interfere with biological processes. wikipedia.org |

| Reaction Speed | Exceptionally Fast | Second-order rate constants for tetrazine-TCO ligation can be very high, enabling rapid surface functionalization even at low concentrations. nih.govrsc.orgacs.org |

| Specificity | High | The reaction is highly selective between the tetrazine and TCO moieties, preventing non-specific binding of other molecules. nih.gov |

| Biocompatibility | Excellent | The use of PEG linkers minimizes non-specific protein adsorption, leading to surfaces that are well-tolerated by biological systems. nih.govelsevierpure.com |

| Versatility | Broad | A wide range of biomolecules, including peptides, proteins, and enzymes, can be modified with TCO and attached to tetrazine-functionalized surfaces. nih.govacs.org |

Enhancing Specificity and Sensitivity in Biosensor Platforms

The performance of biosensors is critically dependent on their ability to specifically and sensitively detect target analytes. This compound provides a powerful tool for enhancing these key parameters by enabling precise control over the immobilization of biorecognition elements on the sensor surface.

The specificity of a biosensor refers to its ability to detect only the target analyte, without interference from other molecules in the sample. The high specificity of the tetrazine-TCO ligation is a major advantage in this context. frontiersin.org By functionalizing a sensor surface with this compound, a highly selective "docking" site for a TCO-modified biorecognition element (e.g., an antibody, aptamer, or enzyme) is created. acs.org This ensures that the biorecognition element is covalently and directionally attached to the surface, which can be crucial for maintaining its proper orientation and, consequently, its binding activity. mdpi.com

The PEG6 linker in this compound plays a multifaceted role in enhancing both specificity and sensitivity. As mentioned previously, its protein-repellent properties minimize non-specific binding of interfering proteins from the sample matrix (such as blood or serum) to the sensor surface. nih.govnih.gov This reduction in background noise directly translates to a higher signal-to-noise ratio and improved specificity. The PEG linker also acts as a flexible spacer, lifting the biorecognition element away from the sensor surface. mdpi.comnih.gov This increased distance can prevent denaturation of the biomolecule on the surface and makes the binding site more accessible to the target analyte, thereby improving the sensitivity of the assay. nih.gov Research on polyethylene glycol functionalized silicon nanowire field-effect transistors has shown that PEG can effectively adjust the density of the probe on the sensor surface, which is beneficial for improving sensitivity. nih.gov

Furthermore, the ability to control the density of the immobilized biorecognition elements is another key advantage. By varying the concentration of this compound used to coat the surface, the number of available "docking" sites can be tuned. This allows for the optimization of the sensor's dynamic range and sensitivity. For instance, in some sensor formats, a lower density of probes can lead to improved performance by reducing steric hindrance between adjacent recognition elements.

The table below outlines how the components of this compound contribute to enhanced biosensor performance:

| Component | Function in Biosensors | Impact on Performance |

| Methyltetrazine | Specific immobilization of TCO-modified biorecognition elements via bioorthogonal ligation. acs.org | Enhanced Specificity: Ensures that only the intended biorecognition element is attached to the sensor surface. mit.edu |

| amino-PEG6-amine | Covalent attachment to the sensor surface and acts as a flexible spacer. nih.gov | Improved Sensitivity: Lifts the biorecognition element from the surface, increasing its accessibility to the target analyte. nih.gov |

| PEG Linker | Creates a biocompatible and protein-repellent surface. nih.govelsevierpure.com | Reduced Noise & Increased Specificity: Minimizes non-specific binding of interfering molecules, leading to a clearer signal. nih.govnih.gov |

Methodological Considerations and Optimization in Bioorthogonal Conjugation Research

Quantitative Assessment of Reaction Kinetics in Complex Environments

A thorough understanding of reaction kinetics is paramount for the successful application of any bioorthogonal reaction. This is particularly true in complex biological systems where the concentrations of reactants may be low and the presence of numerous other molecules can interfere with the desired conjugation.

Measuring Reaction Rates under Physiologically Relevant Conditions

The iEDDA reaction between tetrazines and TCO is renowned for its exceptionally fast kinetics. nih.gov To accurately predict the behavior of Methyltetrazine-amino-PEG6-amine in a biological setting, it is crucial to measure its reaction rates under physiologically relevant conditions, typically in phosphate-buffered saline (PBS) at 37°C. broadpharm.com

Table 1: Representative Second-Order Rate Constants for Tetrazine-TCO Cycloadditions in PBS at 37°C

| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Hydrogen substituted tetrazine | 26,000 ± 500 |

| Electron donating group substituted tetrazine | 210 - 820 |

| Electron withdrawing group substituted tetrazine | 2,300 - 22,000 |

This table presents a summary of findings from a study on various tetrazine derivatives and is intended to provide a general understanding of the range of reaction rates. broadpharm.com The specific rate for this compound may vary.

Impact of Steric Hindrance and Local Environment on Reaction Efficiency

The efficiency of the iEDDA reaction is not solely dependent on the intrinsic reactivity of the tetrazine but is also significantly influenced by steric hindrance and the local microenvironment. The methyl group on the tetrazine ring in this compound, for instance, can slightly alter the reactivity compared to its non-methylated counterpart. researchgate.net While the methyl group enhances stability, it can also introduce some steric bulk. nih.gov

The PEG6-amine linker in this compound also plays a crucial role. While primarily incorporated to enhance aqueous solubility and reduce non-specific binding, the length and flexibility of the PEG chain can impact the accessibility of the tetrazine moiety to its dienophile partner. broadpharm.com In situations where the tetrazine is conjugated to a large biomolecule, the local protein or cellular environment can create further steric hindrance, potentially slowing down the reaction rate. conju-probe.com Computational studies, such as the Distortion/Interaction model, have been employed to predict how steric bulk on the tetrazine or its reaction partner can affect the transition state geometry and, consequently, the reaction rate. researchgate.netaxispharm.com

Strategies for Achieving High Chemoselectivity and Orthogonality

A key advantage of the tetrazine-TCO ligation is its remarkable chemoselectivity and orthogonality, meaning it proceeds efficiently without interfering with or being affected by the vast array of functional groups present in biological systems.

Avoiding Non-Specific Binding and Background Reactivity

While the iEDDA reaction itself is highly specific, non-specific binding of the tetrazine-containing probe to surfaces or biomolecules can lead to background signal and reduced accuracy in imaging or detection experiments. The inclusion of a hydrophilic PEG6 spacer in this compound is a key strategy to mitigate this issue. broadpharm.com Polyethylene (B3416737) glycol (PEG) is well-known for its ability to reduce non-specific protein adsorption.

Despite the high stability of methyltetrazines, some highly reactive tetrazines can exhibit off-target reactivity with thiols. researchgate.net The methyl group in this compound enhances its stability compared to unsubstituted tetrazines, which helps to minimize such side reactions. nih.gov Careful design of the experimental protocol, including the use of appropriate blocking agents and washing steps, can further reduce background reactivity.

Purification and Characterization of Conjugated Products

Following the bioorthogonal conjugation reaction, the purification and characterization of the resulting product are essential steps to ensure that the desired modification has occurred and to remove any unreacted starting materials.

Commonly employed techniques for the purification of tetrazine-conjugated biomolecules include high-performance liquid chromatography (HPLC) and size-exclusion chromatography. For instance, reversed-phase HPLC can be used to separate the conjugated product from unreacted this compound and other small molecules.